

A Technical Guide to the Fundamental Chemical Properties of Phenylphosphinic Acid

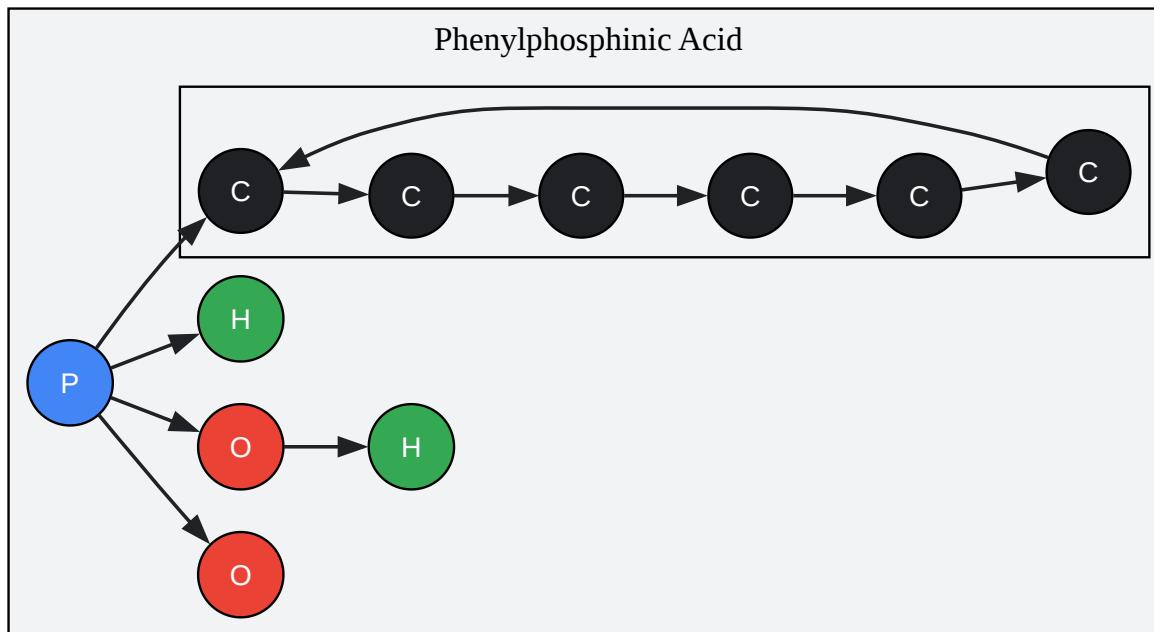
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylphosphinic acid*

Cat. No.: *B1677674*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA), also known as benzenephosphinic acid, is an organophosphorus compound with the chemical formula $C_6H_7O_2P$.^{[1][2]} It is characterized by a phenyl group and a hydrogen atom directly bonded to a phosphorus atom, which is also double-bonded to one oxygen atom and single-bonded to a hydroxyl group. This structure imparts a unique combination of acidic and reductive properties, making it a versatile reagent and intermediate in various chemical syntheses.^{[1][3]} Its applications span from its use as a synthetic intermediate and antioxidant to a component in the formation of metal salts and an accelerator for organic peroxide catalysts.^{[4][5]} In the realm of drug development, phosphinic acid derivatives are of significant interest due to their diverse biological activities.^[6] This guide provides an in-depth overview of the core chemical properties of **phenylphosphinic acid**, detailed experimental protocols, and key structural and reactive pathways.

Molecular Structure and Identification

Phenylphosphinic acid is a white crystalline solid.^{[3][4]} The core structure consists of a tetrahedral phosphorus atom bonded to a phenyl group, a hydroxyl group, an oxygen atom (via a double bond), and a hydrogen atom.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **phenylphosphinic acid**.

Table 1: Compound Identification

Identifier	Value
CAS Number	1779-48-2 [1]
Molecular Formula	C ₆ H ₇ O ₂ P [1]
Molecular Weight	142.09 g/mol [4]
SMILES	O=P(O)(c1ccccc1) [1]
InChI Key	MLCHBQKMKVKNBOV-UHFFFAOYSA-N [1]
Synonyms	Benzenephosphinic acid, Phenylphosphonous acid [1] [3]

Physicochemical Properties

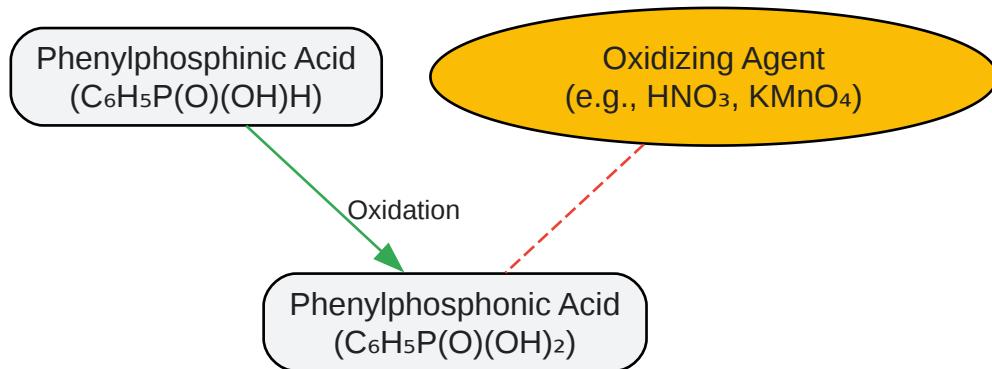

The physical and chemical properties of **phenylphosphinic acid** are summarized below. It is a moderately acidic compound with limited solubility in water but better solubility in polar organic solvents.[1]

Table 2: Physicochemical Data

Property	Value	Conditions
Appearance	White crystalline solid[3][4]	Ambient
Melting Point	83-85 °C[4]	
Boiling Point	180 °C[4]	
Density	1.376 g/cm³[4]	
pKa	2.1[4]	17 °C
Water Solubility	7.7 g/100 mL[4]	25 °C
Solubility in Supercritical CO ₂	0.1 × 10 ⁻⁵ to 18 × 10 ⁻⁵ mol/mol	313-333 K, 10-20 MPa[7]
Solubility in SC-CO ₂ with Methanol (4 mol %)	2.4 × 10 ⁻⁵ to 292 × 10 ⁻⁵ mol/mol	313-323 K, 10-20 MPa[8]

Reactivity and Synthetic Applications

A key reaction of **phenylphosphinic acid** is its oxidation to phenylphosphonic acid, which is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[9] This transformation involves the oxidation of the phosphorus center from the +3 to the +5 state.[9]

[Click to download full resolution via product page](#)

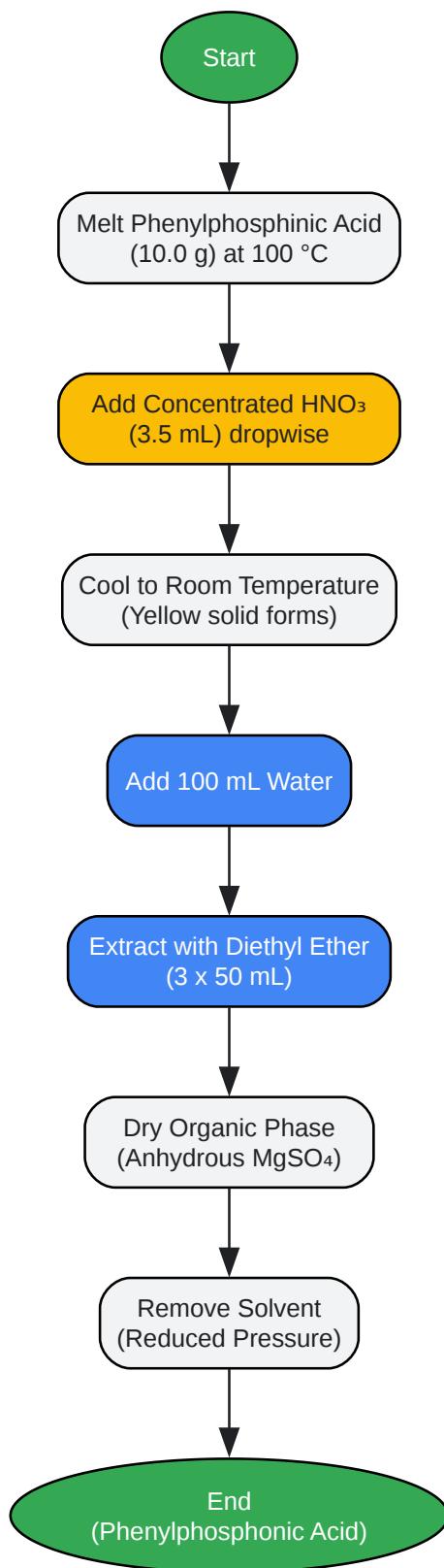
Caption: Oxidation of **phenylphosphinic acid** to phenylphosphonic acid.

Phenylphosphinic acid also serves as an antioxidant and an intermediate for forming metallic salts.[\[5\]](#)

Experimental Protocols

Synthesis of Phenylphosphonic Acid via Oxidation of Phenylphosphinic Acid

This protocol details the oxidation of **phenylphosphinic acid** using concentrated nitric acid.[\[9\]](#)
[\[10\]](#)


Materials:

- **Phenylphosphinic acid** (10.0 g, 69.7 mmol)[\[10\]](#)
- Concentrated nitric acid (3.5 mL, 54.4 mmol)[\[10\]](#)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a thermometer, melt 10.0 g of **phenylphosphinic acid** by heating.[\[9\]](#)[\[10\]](#)
- Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid dropwise.[\[9\]](#)[\[10\]](#)
- After the addition is complete, allow the reaction mixture to cool to room temperature, at which point a yellow solid should form.[\[9\]](#)[\[10\]](#)

- Add 100 mL of water to the solid and transfer the mixture to a separatory funnel.[9]
- Extract the aqueous layer with diethyl ether (3 x 50 mL).[9][10]
- Combine the organic extracts and dry over anhydrous magnesium sulfate.[9][10]
- Remove the solvent under reduced pressure to yield phenylphosphonic acid as a colorless solid.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of phenylphosphonic acid.

Purification of Phenylphosphinic Acid

A common method for purifying **phenylphosphinic acid** is recrystallization from water.[\[4\]](#)[\[5\]](#)

Procedure:

- Dissolve the crude **phenylphosphinic acid** in a minimum amount of hot water.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold water.
- Dry the purified crystals in a vacuum desiccator.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **phenylphosphinic acid**.

Table 3: Spectroscopic Data Summary

Technique	Key Features
¹ H NMR	Spectral data is available for phenylphosphinic acid. [11]
¹³ C NMR	Spectral data is available for the sodium salt of phenylphosphinic acid. [12]
IR Spectroscopy	Infrared spectra are available for phenylphosphinic acid, aiding in the identification of functional groups. [2] [13]
Mass Spectrometry	Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern. [14] [15]

Crystal Structure

In the solid state, molecules of **phenylphosphinic acid** form continuous hydrogen-bonded chains.[16] The hydrogen bond length (R O···O) is approximately 2.513 Å.[16] This intermolecular hydrogen bonding is a key feature of its crystal structure.

Safety and Handling

Phenylphosphinic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.

- **Hazards:** Causes burns and is harmful if swallowed.[17] It may cause irritation to the skin, eyes, and respiratory system.[3]
- **Handling:** Use in a well-ventilated area with adequate personal protective equipment, including safety goggles, gloves, and protective clothing.[18] Avoid direct contact and inhalation.[18]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[18]

Conclusion

Phenylphosphinic acid is a foundational organophosphorus compound with well-defined chemical and physical properties. Its moderate acidity, specific solubility profile, and reactivity, particularly its oxidation to phenylphosphonic acid, make it a valuable intermediate in organic synthesis. The detailed understanding of its properties, supported by robust experimental and spectroscopic data, is essential for its effective and safe utilization in research, and particularly in the development of new specialty chemicals and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1779-48-2: Phenylphosphinic acid | CymitQuimica [cymitquimica.com]
- 2. Phenylphosphorous acid [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. Phenylphosphinic acid CAS#: 1779-48-2 [m.chemicalbook.com]
- 5. Phenylphosphinic acid | 1779-48-2 [chemicalbook.com]
- 6. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Phenylphosphinic acid(1779-48-2) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Phenylphosphinic acid(1779-48-2) IR Spectrum [m.chemicalbook.com]
- 14. Phenylphosphinic acid(1779-48-2) MS spectrum [chemicalbook.com]
- 15. Phenylphosphorous acid [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1779-48-2 | CAS DataBase [m.chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Chemical Properties of Phenylphosphinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677674#fundamental-chemical-properties-of-phenylphosphinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com